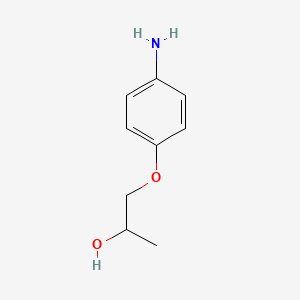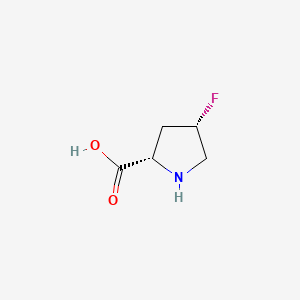
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid” is a chemical compound. It is a derivative of pyrrolidine, which is a cyclic amine with a five-membered ring. The “2S,4S” notation indicates the stereochemistry of the molecule, meaning it has two chiral centers at the 2nd and 4th carbon atoms in the pyrrolidine ring .
Synthesis Analysis
The synthesis of “(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid” involves several steps. A simple synthetic method for the radiolabeled precursor of “(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid” in stable yield was obtained by adjusting the sequence of the synthetic steps . The synthesis of these amino acids was achieved through succinct sequences .Molecular Structure Analysis
The molecular structure of “(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid” is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The fluorinated pyrrolidine rings of proline can preferably stabilize either a C γ -exo or a C γ -endo ring pucker in dependence of proline chirality (4R/4S) in a complex protein structure .Scientific Research Applications
Medicinal Chemistry Applications
Synthons for Dipeptidyl Peptidase IV Inhibitors:
- N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derived from (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid, are synthesized and used as synthons for dipeptidyl peptidase IV inhibitors. These synthons enable the production of various useful intermediates like 4-fluoropyrrolidine-2-carboxamides, showing potential in medicinal applications (Singh & Umemoto, 2011).
Antibacterial Agents:
- Derivatives of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid have been synthesized and evaluated for their antibacterial activity. Compounds with this structure have shown significant activity against bacteria, indicating their potential as antibacterial agents (Egawa et al., 1984).
Aldose Reductase Inhibitory Activity:
- Optically active and racemic derivatives of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid have been synthesized and found to be potent inhibitors of aldose reductase, suggesting their potential in treating conditions like diabetic complications (Yamaguchi et al., 1994).
Chemical Biology Applications
Synthesis of Nonnatural Amino Acids:
- Practical routes for the synthesis of various diastereomers of 4-fluoroproline, which include the (2S,4S) diastereomer, have been reported. These nonnatural amino acids are valuable in chemical biology research (Chorghade et al., 2008).
Fluoroionophore for Metal Ion Recognition:
- A study describes the synthesis of a porphyrin-appended terpyridine, which uses a derivative of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid. This compound acts as a fluoroionophore for the recognition of metal ions, demonstrating its application in detecting and analyzing metal ions (Luo et al., 2007).
Future Directions
The future directions for the research and application of “(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid” are promising. For instance, it is expected to provide accurate imaging information for the early diagnosis, staging, and prognosis evaluation of glioma . The radiolabeling yield can be improved by increasing the amount of radiolabeling precursor to facilitate the clinical application of "(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid" .
properties
IUPAC Name |
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHMENIDGOELV-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179130 | |
| Record name | L-Proline, 4-fluoro-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid | |
CAS RN |
21156-75-2, 2438-57-5 | |
| Record name | Proline, 4-fluoro-, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21156-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 4-fluoro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, 4-fluoro-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



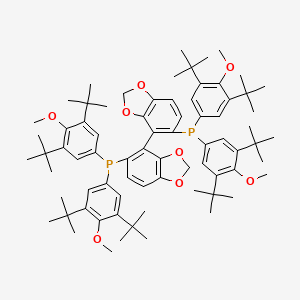
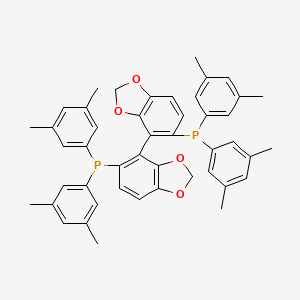
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)
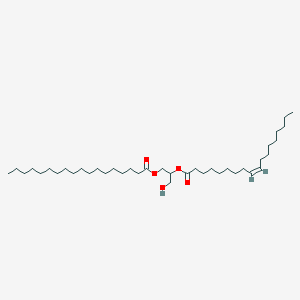
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B3421228.png)
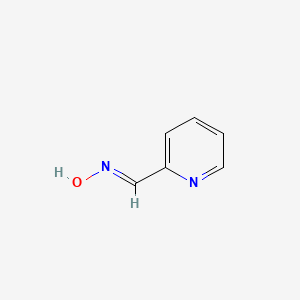
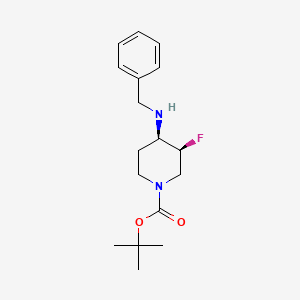
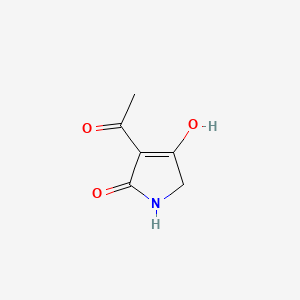

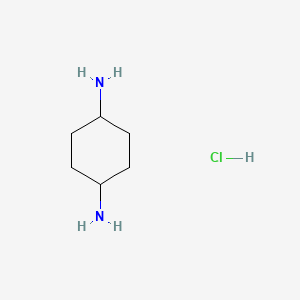

![Benzo[b]thiophene-5-ol, 4-bromo-](/img/structure/B3421260.png)

